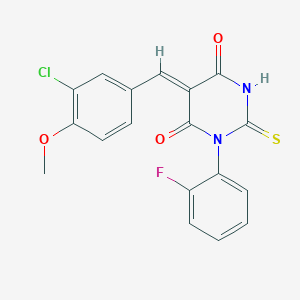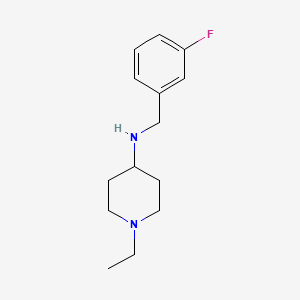
N-benzyl-5-(4-morpholinyl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5-(4-morpholinyl)-2-nitroaniline, also known as BMA-155, is a chemical compound that has been studied for its potential use in cancer treatment. It belongs to the class of nitroanilines and has been found to exhibit anti-tumor properties in certain types of cancer cells.
Mecanismo De Acción
N-benzyl-5-(4-morpholinyl)-2-nitroaniline exerts its anti-tumor effects by targeting the microtubules in cancer cells. Microtubules are cellular structures that are involved in cell division and growth. N-benzyl-5-(4-morpholinyl)-2-nitroaniline binds to the microtubules and disrupts their function, leading to cell death. This mechanism of action is similar to that of other anti-cancer drugs, such as taxanes and vinca alkaloids.
Biochemical and Physiological Effects:
N-benzyl-5-(4-morpholinyl)-2-nitroaniline has been found to have minimal toxicity in normal cells, which is a desirable property for a potential anti-cancer drug. Studies have shown that N-benzyl-5-(4-morpholinyl)-2-nitroaniline can inhibit cell proliferation and induce apoptosis in cancer cells, while leaving normal cells unharmed. N-benzyl-5-(4-morpholinyl)-2-nitroaniline has also been found to inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-benzyl-5-(4-morpholinyl)-2-nitroaniline is its potential as a targeted therapy for cancer. Its mechanism of action specifically targets cancer cells, which may reduce the side effects associated with traditional chemotherapy. However, one limitation of N-benzyl-5-(4-morpholinyl)-2-nitroaniline is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
Future research on N-benzyl-5-(4-morpholinyl)-2-nitroaniline could focus on optimizing its synthesis method to make it more accessible for research purposes. Additionally, further studies could investigate its potential use in combination with other anti-cancer drugs to enhance its efficacy. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans as a potential cancer treatment.
Métodos De Síntesis
N-benzyl-5-(4-morpholinyl)-2-nitroaniline can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of benzylamine, morpholine, and 2-nitroaniline as starting materials, which are then subjected to a series of chemical reactions to produce the final product. The synthesis process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-benzyl-5-(4-morpholinyl)-2-nitroaniline has been studied extensively for its potential use in cancer treatment. It has been found to exhibit anti-tumor properties in various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Studies have shown that N-benzyl-5-(4-morpholinyl)-2-nitroaniline can induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed.
Propiedades
IUPAC Name |
N-benzyl-5-morpholin-4-yl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-20(22)17-7-6-15(19-8-10-23-11-9-19)12-16(17)18-13-14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMANPQWMAPYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-methoxy-2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941014.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941019.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941027.png)
![4-{[hydroxy(phenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4941039.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941043.png)
![4-(3,4-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4941050.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B4941070.png)
![1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4941078.png)

![1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone]](/img/structure/B4941108.png)
![1-[3-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B4941111.png)

